molecular formula C4H6FO6P B053642 (Z)-4-fluoro-2-phosphonooxybut-2-enoic acid CAS No. 112505-10-9

(Z)-4-fluoro-2-phosphonooxybut-2-enoic acid

Cat. No. B053642
CAS RN: 112505-10-9
M. Wt: 200.06 g/mol
InChI Key: VBDHHJPTZBTOGT-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-fluoro-2-phosphonooxybut-2-enoic acid, commonly known as F-2-PB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. F-2-PB is a phosphonate derivative that has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The neuroprotective effects of F-2-PB are thought to be mediated by its ability to activate the Nrf2-ARE signaling pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense and detoxification. F-2-PB has been shown to upregulate the expression of Nrf2 and its downstream targets, including heme oxygenase-1 and glutathione peroxidase. This leads to increased antioxidant capacity and reduced oxidative stress in the brain.
Biochemical and Physiological Effects
F-2-PB has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce oxidative stress and inflammation in the brain, as well as protect against neuronal cell death. F-2-PB has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, F-2-PB has been found to have a good safety profile and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using F-2-PB in lab experiments is its neuroprotective properties. This makes it a useful tool for studying the mechanisms underlying neurological disorders and for developing new treatments. In addition, F-2-PB has been found to have a good safety profile and low toxicity, which makes it suitable for use in animal models.
One of the limitations of using F-2-PB in lab experiments is its low solubility in water, which can make it difficult to administer. In addition, the synthesis method for F-2-PB is complex and has a low overall yield, which can make it expensive to produce.

Future Directions

There are several future directions for research on F-2-PB. One area of research is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to develop more efficient synthesis methods for F-2-PB that can increase its overall yield and reduce its cost. Finally, future research could focus on developing new derivatives of F-2-PB that have improved solubility and bioavailability.

Synthesis Methods

The synthesis of F-2-PB involves a multi-step process that starts with the reaction of ethyl 4-fluoroacetoacetate with diethyl phosphite to produce ethyl 4-fluoro-3-oxobutanoate. This intermediate is then reacted with hydroxylamine hydrochloride to produce ethyl 4-fluoro-3-hydroxybutanoate, which is then treated with triphosgene to produce (Z)-4-fluoro-2-phosphonooxybut-2-enoic acid. The overall yield of this synthesis method is around 25%.

Scientific Research Applications

F-2-PB has been extensively studied for its potential therapeutic applications in neurological disorders. It has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. F-2-PB has been shown to protect against neuronal cell death in animal models of Alzheimer's disease and Parkinson's disease. In addition, F-2-PB has been studied for its potential use in treating ischemic stroke and traumatic brain injury.

properties

CAS RN

112505-10-9

Product Name

(Z)-4-fluoro-2-phosphonooxybut-2-enoic acid

Molecular Formula

C4H6FO6P

Molecular Weight

200.06 g/mol

IUPAC Name

(Z)-4-fluoro-2-phosphonooxybut-2-enoic acid

InChI

InChI=1S/C4H6FO6P/c5-2-1-3(4(6)7)11-12(8,9)10/h1H,2H2,(H,6,7)(H2,8,9,10)/b3-1-

InChI Key

VBDHHJPTZBTOGT-IWQZZHSRSA-N

Isomeric SMILES

C(/C=C(/C(=O)O)\OP(=O)(O)O)F

SMILES

C(C=C(C(=O)O)OP(=O)(O)O)F

Canonical SMILES

C(C=C(C(=O)O)OP(=O)(O)O)F

synonyms

3-(fluoromethyl)phosphoenolpyruvate
3-FMPEP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.